N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
Description
The compound N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a pyrimidinedione derivative featuring a benzamide core with a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent. Pyrimidinediones and their analogs are of significant interest due to their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects . This article provides a detailed comparison of this compound with structurally similar derivatives, emphasizing synthetic strategies, molecular characteristics, and implications for bioactivity.
Properties
Molecular Formula |
C23H23N5O6S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H23N5O6S/c1-2-32-15-6-4-14(5-7-15)21(30)26-19-20(24)27-23(28-22(19)31)35-11-18(29)25-10-13-3-8-16-17(9-13)34-12-33-16/h3-9H,2,10-12H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
ZYRRQYGHAJARLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N |
Origin of Product |
United States |
Preparation Methods
Formation of Ethyl 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carboxylate
The pyrimidine ring is constructed via cyclocondensation of diethyl ethoxymethylenemalonate with methylthiourea under basic conditions:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Diethyl ethoxymethylenemalonate | 103.4 g (0.48 mol) | Electrophilic monomer |
| Methylthiourea sulfate | 75.2 g (0.4 mol) | Nucleophilic component |
| NaOH (16% w/w) | 250 mL (1.18 mol) | Base catalyst |
| Ethanol | 160 mL | Solvent |
Procedure
- Methylthiourea sulfate is suspended in NaOH solution and stirred for 30 minutes.
- Diethyl ethoxymethylenemalonate in ethanol is added dropwise at room temperature.
- After 10 hours, the precipitate is filtered, washed, and dried to yield ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (84.7 g, 99.7%).
Characterization Data
- IR (KBr): 3400 (O-H), 1690 cm⁻¹ (C=O ester).
- ¹H NMR (DMSO-d₆): δ 1.28 (t, 3H, CH₂CH₃), 4.22 (q, 2H, OCH₂), 8.45 (s, 1H, C6-H).
Functionalization of Pyrimidine Intermediate
Chlorination at C4 Position
The hydroxyl group at C4 is replaced with chlorine using thionyl chloride:
Reaction Conditions
| Component | Quantity |
|---|---|
| Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | 30 g (0.14 mol) |
| SOCl₂ | 20 g (0.168 mol) |
Procedure
- Thionyl chloride is added to the pyrimidine ester at 60°C for 3 hours.
- The mixture is quenched with ice-water, filtered, and dried to give ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (30.1 g, 92%).
Optimization Note
Excess thionyl chloride (>1.2 eq) and prolonged heating ensure complete conversion, minimizing di-substitution byproducts.
Amination at C4 Position
The chloro group is displaced with ammonia to introduce the amino functionality:
Reaction Conditions
| Component | Quantity |
|---|---|
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 25 g (0.11 mol) |
| NH₃ (7N in MeOH) | 50 mL |
Procedure
- The chloropyrimidine is refluxed with methanolic ammonia for 6 hours.
- Solvent removal yields ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (21.3 g, 89%).
Characterization
Thioether Linkage Installation
Synthesis of 2-((Benzo[d]dioxol-5-ylmethyl)Amino)-2-Oxoethyl Mercaptan
Step 1: Formation of Benzodioxolemethyl Isocyanate
Piperonylamine (benzodioxol-5-ylmethylamine) reacts with triphosgene in dichloromethane to generate the isocyanate intermediate.
Step 2: Coupling with Mercaptoacetic Acid
The isocyanate is treated with mercaptoacetic acid and triethylamine to yield the thiol-containing amide:
Thiol-Displacement of Methylthio Group
The methylthio group at C2 is replaced with the synthesized thiol via nucleophilic aromatic substitution:
Reaction Conditions
| Component | Quantity |
|---|---|
| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | 10 g (0.043 mol) |
| 2-((Benzo[d]dioxol-5-ylmethyl)amino)-2-oxoethyl mercaptan | 12.5 g (0.047 mol) |
| DMF | 100 mL |
| K₂CO₃ | 8.3 g (0.06 mol) |
Procedure
- The pyrimidine and thiol are stirred in DMF with K₂CO₃ at 80°C for 12 hours.
- The product is isolated via extraction (EtOAc/H₂O) and purified by column chromatography to afford ethyl 4-amino-2-((2-((benzo[d]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxylate (9.8 g, 65%).
Critical Parameter
Anhydrous DMF and excess base prevent thiol oxidation to disulfides.
Amidation with 4-Ethoxybenzoic Acid
Activation of 4-Ethoxybenzoic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride:
Coupling with Pyrimidine Amine
Reaction Conditions
| Component | Quantity |
|---|---|
| Ethyl 4-amino-2-((2-((benzo[d]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxylate | 5 g (0.01 mol) |
| 4-Ethoxybenzoyl chloride | 2.3 g (0.012 mol) |
| Pyridine | 10 mL |
Procedure
- The pyrimidine amine is dissolved in pyridine and treated with 4-ethoxybenzoyl chloride at 0°C.
- After stirring at room temperature for 6 hours, the mixture is poured into ice-water.
- The precipitate is filtered and recrystallized from ethanol to yield the target compound (4.7 g, 72%).
Characterization Data
- Mp: 225–227°C.
- ¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, CONH), 8.01–7.38 (m, Ar-H), 6.33 (s, 2H, OCH₂O), 4.96 (s, 2H, SCH₂), 4.12 (q, 2H, OCH₂CH₃).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₆H₂₆N₅O₆S: 548.1554; found: 548.1558.
Optimization and Scalability Considerations
Solvent Selection
Temperature Control
- Thiol-displacement requires strict temperature control (80±2°C) to avoid elimination side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The target compound shares a pyrimidinedione-amide scaffold with several synthesized analogs. Key structural variations lie in the substituents on the benzamide ring and the aminoalkylthio side chain. Below is a comparative analysis of closely related compounds:
Key Observations:
- The 4-ethoxy substituent on the benzamide may confer metabolic stability over 3,4-dimethoxy or 4-methoxy groups due to reduced susceptibility to oxidative demethylation .
- The thioether linkage in the target compound and analog could influence redox reactivity and binding interactions compared to oxygen-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
